molecular formula C14H11BrO B1273623 3'-Bromo-2-Phenylacetophenone CAS No. 40396-53-0

3'-Bromo-2-Phenylacetophenone

Cat. No.: B1273623
CAS No.: 40396-53-0
M. Wt: 275.14 g/mol
InChI Key: YTGJKIFAZROQBQ-UHFFFAOYSA-N
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Description

3'-Bromo-2-Phenylacetophenone is a useful research compound. Its molecular formula is C14H11BrO and its molecular weight is 275.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Organic Reactions

3'-Bromo-2-Phenylacetophenone has been utilized in various chemical synthesis processes and organic reactions. Notably, its use in solvent-free mechanochemical synthesis of phosphonium salts highlights its potential in developing efficient and eco-friendly chemical processes. In such reactions, high-energy ball milling of solid organic bromides, including 2-bromo-2-phenylacetophenone, has been effective in producing phosphonium salts without the need for solvents. This process emphasizes the thermodynamically favorable production of C-phosphorylated products, showcasing the compound's role in facilitating specific chemical transformations (Balema, et al., 2002).

Medicinal Chemistry and Drug Development

This compound derivatives have been actively explored in medicinal chemistry for their biological properties. For instance, studies have synthesized novel bromophenols from this compound, investigating their inhibitory effects on human cytosolic carbonic anhydrase II (hCA II) isozyme. These bromophenols have demonstrated potential as leads for novel carbonic anhydrase inhibitors, which could be valuable in treating various medical conditions, including glaucoma and epilepsy (Balaydın, et al., 2012). Additionally, the compound's derivatives have been evaluated for antimicrobial activities, providing insights into their potential applications in treating bacterial infections (Pandey, et al., 2004).

Material Science and Nanotechnology

In the realm of material science, this compound has contributed to the synthesis of novel materials and complexes. Studies have demonstrated its role in preparing ligands and characterizing novel chelate complexes, which are essential in various industrial and scientific applications. The synthesis process involves reactions with other compounds, resulting in the formation of complexes with distinct characteristics and potential applications in catalysis and material sciences (Schubert, et al., 2007).

Mechanism of Action

While the exact mechanism of action for “3’-Bromo-2-Phenylacetophenone” is not explicitly mentioned in the search results, brominated compounds often act as intermediates in various organic conversions .

Safety and Hazards

“3’-Bromo-2-Phenylacetophenone” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage .

Future Directions

The bromination reaction of carbonyl compounds, including “3’-Bromo-2-Phenylacetophenone”, is a significant topic in the field of organic chemistry . The application of this reaction in undergraduate organic chemistry experiments is limited due to the lack of suitable brominating reagents . Therefore, future research could focus on finding new, efficient, and safe methods for the bromination of acetophenones.

Properties

IUPAC Name

1-(3-bromophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGJKIFAZROQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373731
Record name 3'-Bromo-2-Phenylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40396-53-0
Record name 3'-Bromo-2-Phenylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Followed the procedure described in Intermediate 12, starting from 1,3-dibromobenzene, where the crude product was purified by column chromatography (PE:EtOAc=100:1) to give the desired 1-(3-bromophenyl)-2-phenylethanone (520 mg, yield 47.7%).
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